4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
4-amino-1-phenylpiperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-12(11(15)16)6-8-14(9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZOACAGSVUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 1-phenylpiperidine-4-carboxylic acid with ammonia to introduce the amino group. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis .
Chemical Reactions Analysis
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound, often referred to as a piperidine derivative, possesses a unique structure that contributes to its biological activity. Its molecular formula is , and it features both amino and carboxylic acid functional groups, which are critical for its interaction with biological systems.
Analgesic Properties
Research indicates that derivatives of piperidine, including 4-amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride, exhibit analgesic effects. These compounds have been studied for their potential to modulate pain pathways in the central nervous system, making them candidates for pain management therapies .
Antidepressant Activity
The compound has been investigated for its role as a monoamine neurotransmitter reuptake inhibitor. This mechanism is crucial in the treatment of depression and anxiety disorders. Studies suggest that modifications to the piperidine structure can enhance its efficacy as an antidepressant .
Neuropharmacology
In neuropharmacological studies, 4-amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride has been evaluated for its effects on neurotransmitter systems. It has shown promise in modulating serotonin and norepinephrine levels, which are vital for mood regulation and cognitive function .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various derivatives aimed at enhancing therapeutic profiles. For instance, researchers have explored the synthesis of phenyl-alkyl-amide derivatives from this compound, which may exhibit improved pharmacokinetic properties .
Case Study 1: Pain Management
A study conducted on piperidine derivatives demonstrated that certain modifications to the core structure resulted in compounds with superior analgesic properties compared to traditional opioids. The findings suggest that 4-amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride could be developed into a novel pain management drug with fewer side effects .
Case Study 2: Antidepressant Efficacy
In a clinical trial assessing the antidepressant potential of piperidine derivatives, 4-amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride was found to significantly reduce depressive symptoms in participants. This study highlights its potential as an effective treatment option for major depressive disorder .
Mechanism of Action
The mechanism of action of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
4-Amino-1-benzylpiperidine-4-carboxylic acid: Similar structure but with a benzyl group instead of a phenyl group.
4-Amino-1-cyclohexylpiperidine-4-carboxylic acid: Similar structure but with a cyclohexyl group instead of a phenyl group. The uniqueness of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article aims to explore its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C12H18Cl2N2O2
- Molecular Weight : 293.19 g/mol
- IUPAC Name : 4-amino-1-phenylpiperidine-4-carboxylic acid; dihydrochloride
The compound exhibits biological activity through its interaction with various molecular targets, including:
- Enzyme Modulation : It can bind to enzymes, influencing their activity and affecting metabolic pathways.
- Receptor Interaction : The compound has shown potential in interacting with neurotransmitter receptors, which may implicate it in neurological studies.
Biological Activities
Research indicates that 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride possesses several biological activities:
1. Antinociceptive Effects
Studies have demonstrated that this compound can reduce pain responses in rodent models. For instance, it was tested alongside Δ9-THC to evaluate its effects on spontaneous activity and pain response, showing significant results in reducing nociception .
2. Neuroprotective Properties
The compound's ability to inhibit acetylcholinesterase (AChE) suggests a potential role in neuroprotection, particularly relevant for conditions like Alzheimer's disease. In vitro assays have shown that it can effectively inhibit AChE, contributing to increased acetylcholine levels in the brain .
3. Anticancer Activity
Recent investigations highlight its anticancer properties, where it has been shown to induce apoptosis in various cancer cell lines. For example, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity superior to that of traditional chemotherapeutic agents like bleomycin .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
When compared to other piperidine derivatives, such as 4-Amino-1-benzylpiperidine and 4-Amino-1-cyclohexylpiperidine, 4-Amino-1-phenylpiperidine exhibits unique biological profiles due to its specific substitution pattern. This specificity contributes to its distinct pharmacological properties.
Table: Comparison of Piperidine Derivatives
| Compound | Structural Variation | Notable Activity |
|---|---|---|
| 4-Amino-1-phenylpiperidine | Phenyl group | Antinociceptive and neuroprotective |
| 4-Amino-1-benzylpiperidine | Benzyl group | Similar but less potent AChE inhibition |
| 4-Amino-1-cyclohexylpiperidine | Cyclohexyl group | Reduced efficacy in cancer models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride?
- Methodology : The compound can be synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride as key reagents. Carbodiimide-based coupling agents (e.g., EDC/HOAt) are effective for derivatizing carboxyl groups on intermediates . Purification often involves recrystallization from ethanol/water mixtures to remove unreacted amines and byproducts. Yield optimization requires stoichiometric control of the amine and ketone components (e.g., 4-chloroacetophenone) and reaction monitoring via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as UV radiation may induce photolytic cleavage of the piperidine ring. Safety protocols mandate PPE (gloves, goggles) due to potential respiratory and dermal irritation .
Q. What analytical techniques are suitable for purity assessment?
- Methodology : Use reversed-phase HPLC with UV detection (λ = 200–254 nm) and a C18 column. Mobile phases typically combine acetonitrile and acidic buffers (e.g., 0.1% trifluoroacetic acid) to enhance peak resolution. Confirm purity >95% via integration of chromatograms and comparison with certified reference standards .
Advanced Research Questions
Q. How can structural discrepancies in NMR data be resolved for this compound?
- Methodology : Discrepancies often arise from tautomerism or protonation states. Perform 2D NMR (COSY, HSQC) in DMSO-d6 or D2O to assign stereochemistry and verify the dihydrochloride salt formation. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Methodology : Standardize synthesis protocols (e.g., reaction time, temperature) and characterize each batch via LC-MS and elemental analysis. Use orthogonal assays (e.g., enzyme inhibition, receptor binding) to correlate structural consistency with activity. Statistical tools like PCA can identify outlier batches .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C. Monitor degradation via UPLC-MS and quantify hydrolysis products (e.g., free piperidine or carboxylic acid derivatives). Stability is typically maximized in mildly acidic conditions (pH 4–6) due to reduced nucleophilic attack on the amide bond .
Q. What computational methods predict interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to receptors like σ-1 or NMDA. Parameterize the force field using QM-derived partial charges and validate with experimental IC50 values. Focus on hydrogen bonding with Asp126 or π-π stacking with Tyr148 residues .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
- Methodology : Variability may stem from differential expression of transporters (e.g., P-gp) or metabolic enzymes. Perform uptake assays with radiolabeled compound and inhibitors (e.g., cyclosporine A). Normalize cytotoxicity data to intracellular concentration metrics and validate with CRISPR-knockout models .
Q. Why do solubility studies report divergent values in polar solvents?
- Methodology : Solubility depends on crystalline polymorphism. Characterize polymorphs via XRD and DSC. Use surfactants (e.g., Tween-80) or co-solvents (DMSO/PEG 400) to enhance dissolution. Report solubility as equilibrium values after 24-hour agitation .
Methodological Tables
Table 1 : Key Synthetic Parameters
| Parameter | Optimal Range | Critical Reagents |
|---|---|---|
| Reaction Temperature | 60–80°C | EDC, HOAt, paraformaldehyde |
| Purification Solvent | Ethanol/Water (3:1) | Activated charcoal |
| Yield Range | 87–98% | Phenethylamine hydrochloride |
Table 2 : Stability Under Accelerated Conditions (40°C)
| pH | Degradation Rate (%/day) | Major Degradant |
|---|---|---|
| 3.0 | 0.8 | 4-Aminopiperidine |
| 7.4 | 2.5 | Phenylcarboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
